REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].C1C(=O)N([I:17])C(=O)C1>CC(O)=O>[Cl:1][C:2]1[C:8]([F:9])=[CH:7][C:6]([I:17])=[C:4]([CH:3]=1)[NH2:5]
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Name
|
|
Quantity
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12.9 g
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Type
|
reactant
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Smiles
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ClC=1C=C(N)C=CC1F
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Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)I
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
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CC(=O)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
is stirred at RT for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After completion, the reaction mixture is quenched by H2O, DCM
|
Type
|
ADDITION
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Details
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is added
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Type
|
WASH
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Details
|
the organic layer is washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(N)C1)I)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |